molecular formula C17H16FN3O3S B2542704 2-(2-fluorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide CAS No. 1021074-17-8

2-(2-fluorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide

Cat. No.: B2542704
CAS No.: 1021074-17-8
M. Wt: 361.39
InChI Key: RZWDBOWBHGXAQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolo[3,2-a]pyrimidine family, a heterocyclic system known for diverse pharmacological applications. Its structure features a thiazolo-pyrimidine core substituted with methyl groups at positions 2, 3, and 7, a 5-oxo moiety, and an acetamide linkage to a 2-fluorophenoxy group. The fluorine atom and methyl substituents likely enhance metabolic stability and modulate electronic properties, making it a candidate for drug discovery .

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O3S/c1-9-15(16(23)21-10(2)11(3)25-17(21)19-9)20-14(22)8-24-13-7-5-4-6-12(13)18/h4-7H,8H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZWDBOWBHGXAQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=C(SC2=N1)C)C)NC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-fluorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound includes a fluorophenoxy group and a thiazolo-pyrimidine core, contributing to its unique pharmacological properties. The molecular formula is C17H19FN2O2SC_{17}H_{19}FN_2O_2S, with a molecular weight of approximately 332.41 g/mol . The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and biological activity.

Research indicates that compounds similar to This compound exhibit several mechanisms of action:

  • Enzyme Inhibition : These compounds often inhibit specific enzymes critical for microbial growth or cancer cell proliferation.
  • Receptor Modulation : Some studies suggest that they may interact with various receptors involved in disease mechanisms.
  • Antioxidant Activity : Preliminary tests show potential antioxidant properties that could protect against oxidative stress.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeObservationsReferences
AntimicrobialExhibits significant antimicrobial properties in vitro against various bacterial strains.
AnticancerDemonstrated cytotoxicity in cancer cell lines, particularly against colon and ovarian cancer cells.
AntioxidantShows potential in scavenging reactive oxygen species (ROS).

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds with similar structures:

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial effects of thiazole derivatives related to this compound. Results indicated effective inhibition against Gram-positive and Gram-negative bacteria.
    • The mechanism was attributed to enzyme inhibition crucial for bacterial metabolism.
  • Cytotoxic Effects in Cancer :
    • In vitro studies using NCI's 60 cancer cell line panel revealed that derivatives exhibited GI50 values ranging from 0.25 to 13.50 μM against various cancers, including melanoma and ovarian cancer.
    • Structure-activity relationship (SAR) analyses highlighted specific structural features that enhanced cytotoxicity.
  • Neuroprotective Properties :
    • Compounds similar to this one were tested for neuroprotective effects in models of ischemia/reperfusion injury, demonstrating significant reduction in neuronal damage through ROS scavenging.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds structurally related to 2-(2-fluorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide. For instance, derivatives of thiazolo[4,5-d]pyrimidine have shown significant antiproliferative effects against various cancer cell lines. A study reported that certain derivatives exhibited activity against human cancer cells such as A375 (melanoma), DU145 (prostate), and MCF-7 (breast) with IC50 values indicating promising potency compared to standard chemotherapeutics .

Inhibitory Mechanisms

Molecular docking studies suggest that the compound may inhibit critical enzymes involved in cancer proliferation. For example, it has been proposed as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme associated with inflammatory processes and tumor progression . This suggests a dual role in both anti-inflammatory and anticancer activities.

Agricultural Applications

Antifungal Properties

The compound's derivatives have also been evaluated for their antifungal activities. In vitro tests demonstrated effective inhibition against various fungal pathogens, including Botrytis cinerea and Sclerotinia sclerotiorum, at concentrations as low as 50 μg/ml. These results indicate that the compound may serve as a viable option for agricultural fungicides .

Insecticidal Activity

In addition to antifungal properties, some derivatives have shown moderate insecticidal activity against pests such as Mythimna separata and Spodoptera frugiperda. Although less potent than established insecticides like chlorantraniliprole, the activity observed suggests potential for development into new agrochemicals .

Material Science

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions starting from commercially available precursors. Characterization methods such as NMR spectroscopy and mass spectrometry confirm the structure and purity of synthesized compounds . These compounds can be further explored for their utility in developing functional materials due to their unique chemical properties.

Summary of Findings

Application Area Activity Tested Organisms/Cells Remarks
Medicinal ChemistryAnticancerA375, DU145, MCF-7Promising potency against cancer cell lines
AgricultureAntifungalBotrytis cinereaEffective at low concentrations
AgricultureInsecticidalMythimna separataModerate activity compared to standard insecticides
Material ScienceSynthesisVariousConfirmed structure via NMR and MS

Comparison with Similar Compounds

Core Heterocyclic Modifications

Thiazolo[3,2-a]pyrimidine Derivatives

  • Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ():
    • Substituents: Benzylidene and ester groups at positions 2 and 4.
    • Impact: The electron-rich trimethoxybenzylidene group may enhance π-π stacking interactions, while the ester group improves solubility.
  • Ethyl 2-(2-acetoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxylate (): Substituents: Acetoxybenzylidene at position 2.

Key Differences in Target Compound :

  • The target compound replaces ester groups with an acetamide linkage and incorporates a fluorophenoxy substituent. This substitution may improve target binding affinity and resistance to enzymatic degradation compared to ester-containing analogs .

Physicochemical Properties

Melting Points and Solubility

Compound Class Substituents Melting Point (°C) Solubility Trends
Thiazolo[3,2-a]pyrimidine esters () Ester, benzylidene 180–220 Moderate in ethanol
Acetamide derivatives () Quinoxaline-thioacetamide 230–232 Low in water, high in DMSO
Target Compound Fluorophenoxy, methyl groups Not reported Expected low aqueous solubility due to lipophilic groups

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.